molecular formula C14H20N2S B1334845 4-Adamantan-1-ylmethyl-thiazol-2-ylamine CAS No. 28599-72-6

4-Adamantan-1-ylmethyl-thiazol-2-ylamine

Cat. No. B1334845
CAS RN: 28599-72-6
M. Wt: 248.39 g/mol
InChI Key: LANJJRUDAXCWPQ-UHFFFAOYSA-N
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Description

The compound 4-Adamantan-1-ylmethyl-thiazol-2-ylamine is a derivative of adamantane, which is a bulky, diamondoid structure, and thiazole, a heterocyclic compound containing both sulfur and nitrogen. This compound is part of a broader class of adamantane derivatives that have been studied for various biological activities, including anti-tuberculosis, anti-inflammatory, and antitumor properties . The adamantane moiety is known for its bioactive properties and is often incorporated into drug design due to its conformational stability and lipophilicity .

Synthesis Analysis

The synthesis of adamantane derivatives often involves green chemistry protocols, as seen in the development of adamantyl-imidazolo-thiadiazoles, which were synthesized using nano-MgO and ionic liquid-catalyzed reactions . These methods are designed to be environmentally friendly and efficient, producing compounds with potential biological activities. The synthesis of other related compounds, such as imidazo[2,1-b]thiazole adamantylthioureas, involves the reaction of methylsulfanylethylamines with 1-adamantylisothiocyanate .

Molecular Structure Analysis

The molecular structure of adamantane derivatives has been extensively studied using various spectroscopic methods and quantum chemical calculations. For instance, vibrational spectroscopic studies and quantum chemical calculations have been performed on 5-(Adamantan-1-yl)-3-[(4-fluoroanilino)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione, revealing insights into the charge transfer within the molecule and its stability due to hyper-conjugative interactions . Similar studies have been conducted on other adamantane derivatives, providing detailed information on their molecular properties .

Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions, including ring formation and coordination with metal ions. For example, 1,3,5,7-Tetrakis(tetrazol-5-yl)-adamantane has been used as a ligand to form complexes with anhydrous M(II)Cl2 metals, resulting in coordination polymers with open-network structures . These reactions not only demonstrate the versatility of adamantane derivatives in forming new compounds but also their potential applications in materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. The presence of the adamantane moiety contributes to the lipophilicity and stability of these compounds. Spectroscopic investigations, including FT-IR and FT-Raman, along with HOMO-LUMO analysis, have been used to study the properties of these molecules, such as dipole moment, polarizability, and hyperpolarizability . These properties are crucial for understanding the reactivity and potential applications of adamantane derivatives in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Molecular Interactions and Structural Analysis

The nature of noncovalent interactions in N-substituted adamantane-1,3,4-thiadiazole derivatives, which include 4-Adamantan-1-ylmethyl-thiazol-2-ylamine, has been extensively studied. These studies focus on crystallographic analysis and quantum theory to understand molecular interactions, which are crucial for drug design and material science. Notably, the adamantane derivatives demonstrate significant noncovalent interactions, particularly in structures with halogen substitutions, contributing to their stability and potential utility in various applications (El-Emam et al., 2020).

Antimicrobial and Anti-Proliferative Activities

Adamantane derivatives, including 4-Adamantan-1-ylmethyl-thiazol-2-ylamine, exhibit promising antimicrobial and anti-proliferative activities. These compounds have shown marked broad-spectrum antibacterial activities and effectiveness against pathogenic fungi like Candida albicans. Their potential in developing new antimicrobial agents is notable, especially considering the growing concern about antibiotic resistance (Al-Mutairi et al., 2019).

Novel Therapeutic Agents and Molecular Docking Studies

Adamantane derivatives, such as 4-Adamantan-1-ylmethyl-thiazol-2-ylamine, have been the subject of extensive research for their potential as novel therapeutic agents. Molecular docking studies and in vitro evaluations have been conducted to explore their activity against various diseases. These studies provide insights into the molecular mechanisms and potential therapeutic applications of these compounds (Studzińska et al., 2021).

Synthesis and Characterization for Drug Development

The synthesis and characterization of adamantane derivatives, including 4-Adamantan-1-ylmethyl-thiazol-2-ylamine, are crucial for drug development. These studies involve understanding the chemical structure, reactivity, and physical properties of these compounds. Such research is fundamental in the design and development of new drugs, particularly in addressing diseases that require novel therapeutic approaches (Omar et al., 2010).

Anti-Tuberculosis Agents and 'Green' Synthesis

Adamantane-based compounds, including 4-Adamantan-1-ylmethyl-thiazol-2-ylamine, are being explored as potential anti-tuberculosis agents. Research in this area includes 'green' synthesis methods and the evaluation of their biological activity against tuberculosis. This research is particularly significant given the global health impact of tuberculosis and the need for new and effective treatments (Anusha et al., 2015).

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

4-(1-adamantylmethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c15-13-16-12(8-17-13)7-14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANJJRUDAXCWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385469
Record name 4-Adamantan-1-ylmethyl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Adamantan-1-ylmethyl-thiazol-2-ylamine

CAS RN

28599-72-6
Record name 4-Adamantan-1-ylmethyl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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